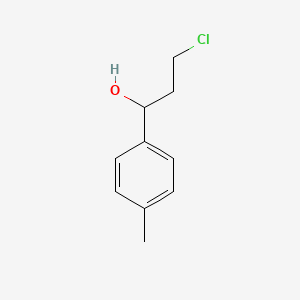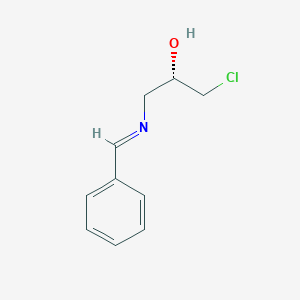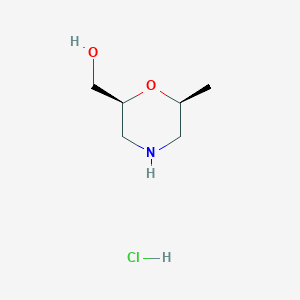
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride
Übersicht
Beschreibung
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride, also known as (S)-PPM, is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 215.72 g/mol. (S)-PPM is a chiral molecule, meaning that it has two enantiomers, (R)-PPM and (S)-PPM. In
Wirkmechanismus
The mechanism of action of (S)-PPM is not fully understood, but it is believed to involve the modulation of GABA-A receptors. (S)-PPM has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the analgesic and anxiolytic effects of (S)-PPM.
Biochemical and Physiological Effects:
(S)-PPM has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and hypnotic effects. In animal studies, (S)-PPM has been shown to reduce pain and inflammation, as well as anxiety-like behaviors. Additionally, (S)-PPM has been found to increase sleep time and reduce the amount of time it takes to fall asleep.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-PPM in lab experiments is its high enantiomeric purity, which allows for more precise and accurate results. Additionally, (S)-PPM has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (S)-PPM is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the use of (S)-PPM in scientific research. One potential application is the development of novel pain medications that target GABA-A receptors. Additionally, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent, and further research is needed to determine its efficacy in humans. Furthermore, (S)-PPM may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression. Overall, (S)-PPM has shown promise as a versatile compound with potential applications in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
(S)-PPM has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel pain medications. Additionally, (S)-PPM has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Therefore, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent.
Eigenschaften
IUPAC Name |
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQHPZOHYDIWLB-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




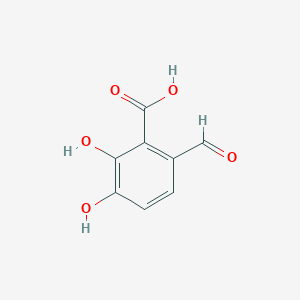
![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
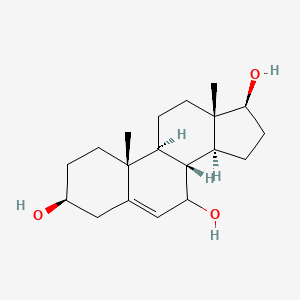
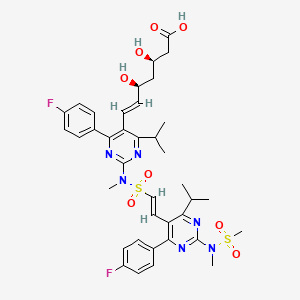
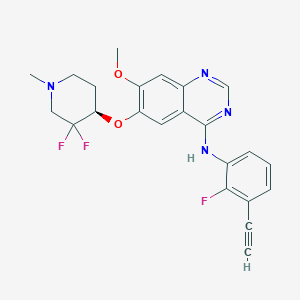
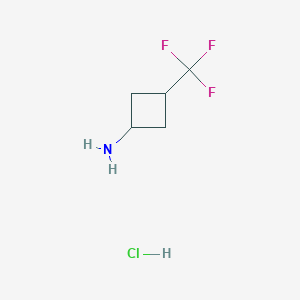
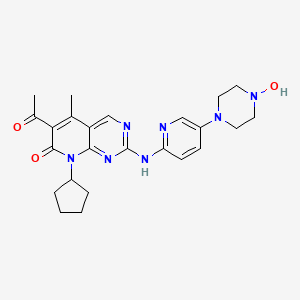
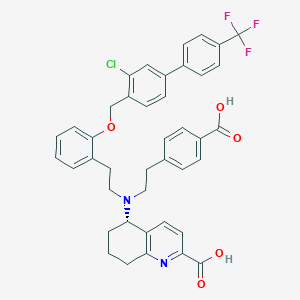
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
